molecular formula C19H27ClN2O2 B6499697 2-(4-chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide CAS No. 953992-29-5

2-(4-chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide

Cat. No. B6499697
CAS RN: 953992-29-5
M. Wt: 350.9 g/mol
InChI Key: CFVUCUFVXCKLGC-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide, also known as CPPCM, is a synthetic small molecule that has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. This compound has been found to possess a wide range of physiological and biochemical effects, making it an attractive candidate for further research and development. In

Scientific Research Applications

2-(4-chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. It has been used in research to investigate the role of certain proteins in signal transduction pathways, to study the effects of drug combinations on cell proliferation and differentiation, and to investigate the effects of certain drugs on the nervous system. Additionally, 2-(4-chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide has been studied for its potential use in the development of new drugs, as well as for its potential use as a therapeutic agent.

Mechanism of Action

Target of Action

Compounds with similar structures have been shown to exhibit fungicidal activity . Therefore, it is plausible that this compound may also target certain types of fungi.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on its structural similarity to other fungicidal compounds, it may interfere with the normal functioning of fungi, leading to their death .

Result of Action

Given its potential fungicidal activity, it may lead to the death of fungi by disrupting their normal functions .

Advantages and Limitations for Lab Experiments

2-(4-chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide has several advantages when used in laboratory experiments. It is relatively easy to synthesize and can be stored in solution for long periods of time. Additionally, 2-(4-chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide is relatively non-toxic, making it safe to use in laboratory experiments. However, 2-(4-chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide is not very soluble in water, making it difficult to use in certain types of experiments. Additionally, the mechanism of action of 2-(4-chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide is not fully understood, making it difficult to accurately predict the effects of the compound in certain experiments.

Future Directions

There are numerous potential future directions for research involving 2-(4-chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide. These include further investigation of the mechanism of action of 2-(4-chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide, as well as the development of new drugs based on the compound. Additionally, further research into the effects of 2-(4-chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide on cancer cells, inflammation, and hormone levels could provide valuable insights into the potential therapeutic applications of the compound. Finally, further research into the potential use of 2-(4-chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide in drug combination therapy could provide valuable insights into the potential therapeutic effects of the compound.

Synthesis Methods

2-(4-chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide is synthesized from 4-chlorophenol and 1-cyclopentylpiperidine-4-ylmethyl acetate. The reaction is catalyzed by a base, such as sodium carbonate, and proceeds in two steps. In the first step, the 4-chlorophenol is reacted with the 1-cyclopentylpiperidine-4-ylmethyl acetate to form an intermediate compound. In the second step, the intermediate compound is reacted with sodium carbonate to form 2-(4-chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide. The reaction is carried out in an inert atmosphere and is typically completed within 1-2 hours.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O2/c20-16-5-7-18(8-6-16)24-14-19(23)21-13-15-9-11-22(12-10-15)17-3-1-2-4-17/h5-8,15,17H,1-4,9-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVUCUFVXCKLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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